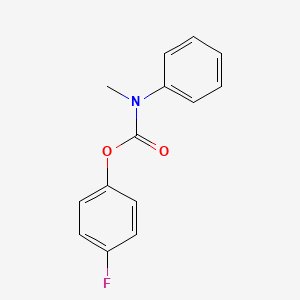

4-Fluorophenyl methyl(phenyl)carbamate

Description

Properties

IUPAC Name |

(4-fluorophenyl) N-methyl-N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-16(12-5-3-2-4-6-12)14(17)18-13-9-7-11(15)8-10-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXCRZCQILZACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331437 | |

| Record name | (4-fluorophenyl) N-methyl-N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197032 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

526190-34-1 | |

| Record name | (4-fluorophenyl) N-methyl-N-phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl methyl(phenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the carbamate.

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .

Industrial Production Methods

Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as copper or zirconium, can enhance the efficiency of the synthesis . Additionally, environmentally friendly approaches, such as the use of carbon dioxide as a carbonyl source, are being explored to reduce the environmental impact of carbamate production .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl methyl(phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Wood Preservation

Fungal Resistance

One of the significant applications of 4-fluorophenyl methyl(phenyl)carbamate is in the field of wood preservation. Research has demonstrated that this compound can effectively increase the resistance of wood to fungal attacks. A study conducted by Chen et al. showed that wood impregnated with methyl fluorophenyl carbamates exhibited enhanced fungal resistance, with increased fluorine substitution correlating to improved efficacy against decay fungi like Gloeophyllum trabeum .

Effectiveness Comparison

The effectiveness of various fluorinated carbamates was assessed, revealing that while methyl pentafluorophenyl carbamate and methyl meta-trifluoromethylphenyl carbamate were the most effective preservatives, methyl 4-fluorophenyl carbamate was less effective compared to others tested . This indicates that while it has utility in wood treatment, its performance may be limited relative to other fluorinated variants.

Synthetic Chemistry

Catalytic Synthesis

In synthetic organic chemistry, 4-fluorophenyl methyl(phenyl)carbamate serves as a precursor for various chemical transformations. It has been utilized in one-pot synthesis reactions where it plays a role in generating complex molecules through catalytic processes. For example, it has been involved in the development of propargyl amide and carbamate-based sequences initiated by cross-coupling reactions .

Mechanistic Studies

The compound's structure allows for diverse functionalization, making it a valuable intermediate in the synthesis of oxazol-2(3H)-one derivatives. The research highlights how varying substituents on the phenyl group can influence reaction outcomes and product yields . This versatility underscores its importance in developing new synthetic methodologies.

Pharmacological Applications

Anticonvulsant Properties

4-Fluorophenyl methyl(phenyl)carbamate has been studied for its pharmacological potential as an anticonvulsant agent. Related compounds have shown efficacy in treating seizures associated with epilepsy by modulating potassium channels . The structural characteristics of 4-fluorophenyl derivatives contribute to their biological activity, making them candidates for further drug development.

Influence on Enzyme Activity

A study investigated the interactions between paraoxonase-1 and various carbamates, including those related to 4-fluorophenyl methyl(phenyl)carbamate. The findings indicated that these compounds could influence enzyme activity significantly, suggesting potential implications for drug design and therapeutic applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Fluorophenyl methyl(phenyl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Lipophilicity :

Lipophilicity, a critical determinant of bioavailability, is influenced by substituents. For example:

- Methyl [4-(trifluoromethyl)phenyl]carbamate (logP ≈ 2.8) exhibits higher lipophilicity than 4-fluorophenyl methyl(phenyl)carbamate due to the trifluoromethyl group’s strong hydrophobicity .

Hydrolytic Stability :

Carbamates with fluorophenyl groups exhibit varying stability:

- Impregnated methyl 4-fluorophenyl carbamate in wood is prone to hydrolysis, leading to reduced antifungal longevity.

- Covalently bonded fluorophenyl carbamates (e.g., via reaction with isocyanates) show superior hydrolytic stability, retaining bioactivity under humid conditions .

Comparative Data Table

| Compound Name | Substituents | Biological Activity (Key Finding) | logP (Estimated) | Stability Notes |

|---|---|---|---|---|

| 4-Fluorophenyl methyl(phenyl)carbamate | 4-F, methyl carbamate | Low antifungal efficacy | ~2.2 | Moderate hydrolytic stability |

| Methyl pentafluorophenyl carbamate | 2,3,4,5,6-F, methyl carbamate | High antifungal efficacy | ~3.5 | High hydrolytic stability |

| Methyl [4-(trifluoromethyl)phenyl]carbamate | 4-CF₃, methyl carbamate | N/A (Pharmaceutical intermediate) | ~2.8 | High metabolic stability |

| Ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate | 4-F, ethyl carbamate, amino groups | Anticonvulsant (K⁺ channel opener) | ~1.9 | High thermal stability |

| Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | 4-Cl, 3-CF₃, phenyl carbamate | Sorafenib intermediate | ~3.1 | High chemical stability |

Key Findings

- Fluorine Substitution : Increased fluorine substitution enhances antifungal activity but may reduce solubility .

- Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents improve lipophilicity and stability, making them valuable in drug design .

- Structural Flexibility: Alkyl chain length (methyl vs. ethyl) and auxiliary functional groups (e.g., amino, sulfonyl) dramatically alter pharmacological profiles .

Biological Activity

4-Fluorophenyl methyl(phenyl)carbamate is an organic compound belonging to the carbamate class, characterized by the presence of a fluorine atom in its structure. This unique feature influences its biological activity, making it an interesting subject for research in pharmacology and biochemistry. This article delves into its synthesis, biological mechanisms, and applications, supported by various studies and data tables.

Chemical Structure and Synthesis

The molecular formula of 4-Fluorophenyl methyl(phenyl)carbamate is C9H10FNO2. The compound can be synthesized through several methods, with one common approach involving the reaction of 4-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. This process results in the formation of the carbamate via nucleophilic substitution.

Synthetic Route Example

- Reactants : 4-fluoroaniline, methyl chloroformate, triethylamine

- Reaction Type : Nucleophilic substitution

- Product : 4-Fluorophenyl methyl(phenyl)carbamate

The biological activity of 4-Fluorophenyl methyl(phenyl)carbamate is primarily attributed to its role as an acetylcholinesterase (AChE) inhibitor . By binding to the active site of AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism can enhance cholinergic signaling, which has implications for cognitive function and memory enhancement.

Comparison with Other Carbamates

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| 4-Fluorophenyl methyl(phenyl)carbamate | TBD | TBD |

| Rivastigmine | 38.98 | Moderate |

| Galantamine | TBD | Moderate |

Biological Activity and Case Studies

Recent studies have highlighted the potential of 4-Fluorophenyl methyl(phenyl)carbamate as a promising candidate for treating neurodegenerative diseases due to its inhibitory effects on AChE.

-

Enzyme Inhibition Studies :

- A study reported that various derivatives of carbamates showed IC50 values ranging from 1.60 to 311.0 µM against AChE. Notably, some derivatives exhibited stronger inhibition than established drugs like rivastigmine .

- The compound was found to have a distinct selectivity profile compared to other carbamates, indicating its potential therapeutic advantages .

- Fungal Resistance Applications :

- Toxicological Assessment :

Q & A

Q. What are the established synthetic routes for 4-fluorophenyl methyl(phenyl)carbamate, and how can reaction conditions be optimized?

The synthesis of carbamates typically involves reacting alcohols with isocyanates in the presence of catalysts. For example, α-terpineol reacted with phenyl isocyanate in chloroform with catalytic HCl to yield a carbamate derivative . Key parameters include:

- Molar ratios : Stoichiometric control (1:1 alcohol:isocyanate) minimizes side products.

- Catalysts : Acidic conditions (e.g., HCl) accelerate nucleophilic attack by the alcohol.

- Solvent choice : Chloroform or THF is preferred for solubility and inertness.

- Purification : Column chromatography (silica gel, light petroleum ether) and recrystallization (chloroform/alcohol) ensure purity .

Q. How can NMR and IR spectroscopy be utilized to confirm the structural identity of 4-fluorophenyl methyl(phenyl)carbamate?

- ¹H/¹³C NMR : The fluorophenyl group exhibits characteristic splitting patterns (e.g., para-substituted fluorine causes distinct aromatic proton shifts). The carbamate carbonyl (C=O) appears at ~155 ppm in ¹³C NMR .

- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm carbamate functionality .

- Cross-validation : Compare spectra with reference data from databases like NIST Chemistry WebBook .

Q. What chromatographic methods are recommended for assessing the purity of this compound?

- HPLC/GC-MS : Use C18 columns with acetonitrile/water gradients for HPLC. For GC-MS, derivatization may be needed to improve volatility.

- Calibration curves : Prepare standard solutions (e.g., 0.1–100 µg/mL) to quantify impurities. Peak area comparisons ensure accuracy .

- Validation : Include retention time matching and spiked samples to verify method robustness .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of 4-fluorophenyl methyl(phenyl)carbamate using X-ray diffraction?

Q. How should researchers address disordered atomic positions during crystallographic refinement?

- Occupancy refinement : Use constraints to model partial site occupancy (e.g., PART instruction in SHELXL).

- Thermal parameters : Apply anisotropic displacement parameters (ADPs) to atoms with positional disorder.

- Validation tools : Check R-factors (<5%) and residual electron density maps to ensure model accuracy .

Q. What role do hydrogen bonding networks play in stabilizing the crystal structure of this compound?

Intermolecular N-H···O hydrogen bonds (2.8–3.0 Å) form one-dimensional chains along specific crystallographic axes (e.g., [001] direction). Weak C-H···π interactions further stabilize the lattice, as observed in analogous carbamates .

Q. How can near-infrared (NIR) spectroscopy be applied to detect carbamate functional groups in complex mixtures?

Q. What strategies are used to correlate structural features of 4-fluorophenyl methyl(phenyl)carbamate with biological activity?

- Dihedral angle analysis : Fluorophenyl and carbamate planes often adopt near-perpendicular orientations (89.5°), influencing receptor binding .

- SAR studies : Modify substituents (e.g., fluorine position) and compare activity via enzyme assays (e.g., kinase inhibition) .

Data Contradiction Analysis

Example : Conflicting reports on biological activity may arise from structural variations (e.g., positional isomerism or disordered conformers).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.